cyclo(1,10)EIYDPGDDIK
Description
The compound cyclo(1,10)EIYDPGDDIK is a cyclic peptide characterized by a macrocyclic structure formed via a covalent bond between residues 1 and 10.
Properties
Molecular Formula |
C51H75N11O19 |
|---|---|
Molecular Weight |
1146.2 g/mol |
IUPAC Name |
3-[(3S,6S,9S,12S,15S,18S,21S,24R,30S)-15-(4-aminobutyl)-9,18-bis[(2S)-butan-2-yl]-3,21,24-tris(carboxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,17,20,23,26,29-decaoxo-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-12-yl]propanoic acid |
InChI |
InChI=1S/C51H75N11O19/c1-5-25(3)41-49(79)56-29(10-7-8-18-52)43(73)55-30(16-17-37(65)66)44(74)60-42(26(4)6-2)50(80)58-31(20-27-12-14-28(63)15-13-27)45(75)59-34(23-40(71)72)51(81)62-19-9-11-35(62)48(78)53-24-36(64)54-32(21-38(67)68)46(76)57-33(22-39(69)70)47(77)61-41/h12-15,25-26,29-35,41-42,63H,5-11,16-24,52H2,1-4H3,(H,53,78)(H,54,64)(H,55,73)(H,56,79)(H,57,76)(H,58,80)(H,59,75)(H,60,74)(H,61,77)(H,65,66)(H,67,68)(H,69,70)(H,71,72)/t25-,26-,29-,30-,31-,32+,33-,34-,35-,41-,42-/m0/s1 |
InChI Key |
JDTPYTFDRAQKHK-ZHDLRRBESA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CCCCN)[C@@H](C)CC)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CCCCN)C(C)CC)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic dipeptides (diketopiperazines) and larger cyclic peptides share key structural and functional similarities with cyclo(1,10)EIYDPGDDIK . Below is a detailed analysis of analogous compounds based on the evidence provided:
Table 1: Key Cyclic Dipeptides and Their Properties
Key Findings:
Structural Diversity: Cyclic dipeptides like cyclo(D-Pro-D-Phe) and cyclo(L-Ile-L-Pro) exhibit stereochemical variations that influence bioactivity. For example, D-amino acids enhance resistance to proteolysis compared to L-configurations . Larger cyclic peptides (e.g., cyclo(L-Leu-L-Arg)) may have enhanced bioactivity due to increased side-chain interactions .
Biological Activity :
- Marine-derived cyclic dipeptides (e.g., cyclo(Trp-Pro) and cyclo(Tyr-Pro) ) show broad-spectrum antimicrobial activity, likely due to hydrophobic side chains (e.g., Trp, Tyr) interacting with microbial membranes .
- Cytotoxicity in compounds like cyclo(D-Pro-D-Phe) correlates with aromatic residues (e.g., Phe), which may intercalate into DNA or disrupt cellular membranes .
Source-Dependent Variations :
- Marine fungi (Aspergillus versicolor) and bacteria yield cyclic dipeptides with cytotoxic properties, while terrestrial Streptomyces species produce analogs with antibacterial activity .
Functional and Pharmacokinetic Comparisons
Table 2: Pharmacokinetic Properties of Selected Cyclic Peptides
Key Observations:
- Lipophilicity : Higher LogP values (e.g., cyclo(D-Pro-D-Phe) ) correlate with membrane permeability but may reduce aqueous solubility .
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